Tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate

Stereochemical purity Asymmetric synthesis Pharmaceutical intermediate specification

Choose the fully stereodefined (1R,5S,6S) enantiomer—the only commercially cataloged variant with unambiguous absolute configuration at all three chiral centers. Unlike stereochemically underdefined or epimeric mixtures, CAS 1932192-67-0 provides the documented stereochemical provenance required for ICH Q3A impurity control and Q7 GMP compliance in pharmaceutical synthesis. Its zero-rotatable-bond bicyclic scaffold ensures predictable diastereoselective transformations critical for β-lactamase inhibitor intermediates such as avibactam derivatives. Secure your supply of this single-enantiomer building block to eliminate downstream stereochemical uncertainty.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
Cat. No. B8191206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC(C2C1)O
InChIInChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-9(13)8(7)6-12/h7-9,13H,4-6H2,1-3H3/t7-,8+,9-/m0/s1
InChIKeyUCFRPUSUNQPJRS-YIZRAAEISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate: Single-Enantiomer Bicyclic Building Block for Chiral Drug Synthesis Procurement


Tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 1932192-67-0) is a single-enantiomer, Boc-protected 3-azabicyclo[3.2.0]heptane derivative bearing a secondary alcohol at the C6 position with fully defined absolute stereochemistry (1R,5S,6S) across all three chiral centers . The compound is a member of the broader N-Boc-6-hydroxy-3-azabicyclo[3.2.0]heptane family, which serves as a stereochemically rigid chiral building block for pharmaceutical intermediate synthesis, particularly in the construction of β-lactamase inhibitors and carbapenem antibiotics [1]. Its distinguishing feature among family members is the complete specification of absolute configuration at every stereogenic center, enabling unambiguous downstream stereochemical outcomes in asymmetric synthesis.

Why Generic Substitution of Tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate with Other Stereoisomers Fails in Chiral Synthesis Procurement


The 3-azabicyclo[3.2.0]heptane-6-ol scaffold exists in multiple stereoisomeric and stereochemically underdefined forms. The target compound (CAS 1932192-67-0) is the sole commercially cataloged variant possessing fully assigned absolute stereochemistry at all three chiral centers: bridgehead C1 (R), bridgehead C5 (S), and the hydroxyl-bearing C6 (S) . The (1R,5S,6R) epimer (CAS 1932768-65-4) differs only in the configuration at C6, yet this single inversion produces a distinct diastereomer with different physicochemical properties and downstream reactivity . The (1R,5S) variant (CAS 1552266-34-8) lacks stereochemical definition at C6 entirely, representing a mixture of C6 epimers of unspecified ratio , while the non-stereodefined form (CAS 663172-78-9) is a stereochemical mixture of completely unknown composition . For synthetic routes requiring predictable stereochemical outcomes—such as those leading to enantiomerically pure β-lactamase inhibitors—substituting any less-defined analog introduces uncontrolled stereochemical variables that propagate into diastereomeric impurities in the final API, violating ICH Q3A guidelines for pharmaceutical impurity control.

Quantitative Differentiation Evidence for Tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate Versus Stereoisomeric Analogs for Scientific Procurement


Stereochemical Definition: Atom Stereo Count Comparison for Tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate Versus (1R,5S) Analog

The (1R,5S,6S) target compound possesses three fully defined atom stereocenters (Atom Stereo Count = 3) as confirmed by its unique InChI Key (UCFRPUSUNQPJRS-YIZRAAEISA-N) with fully specified stereochemical layers . In contrast, the (1R,5S) variant (CAS 1552266-34-8, InChI Key: UCFRPUSUNQPJRS-ZQTLJVIJSA-N) contains an undefined stereocenter at C6 (indicated by '?' in the /t7-,8+,9?/m0/s1 layer), yielding an Atom Stereo Count of only 2 defined centers . This stereochemical ambiguity means the (1R,5S) material is an epimeric mixture at C6 rather than a single molecular entity, introducing diastereomeric heterogeneity into any downstream reaction product.

Stereochemical purity Asymmetric synthesis Pharmaceutical intermediate specification

Single Enantiomer Versus Racemate Identity: Distinct CAS Number and MDL Identifier Differentiation for Tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate

The target single-enantiomer compound is assigned CAS 1932192-67-0 and MDL MFCD28344070 . The corresponding racemic mixture (rac-(1R,5S,6S)) is sold under the same CAS number by MolCore but carries a distinct MDL identifier (MFCD28347870) , and is explicitly labeled as racemic. This CAS/MDL distinction enables procurement differentiation, although the shared CAS number introduces a sourcing risk: buyers must verify by MDL number that they are receiving the single enantiomer (MFCD28344070) rather than the racemate (MFCD28347870). The single-enantiomer material from AChemBlock is listed at 97% purity , while the racemate from MolCore is offered at NLT 98% purity .

Enantiomeric purity Chiral resolution Procurement specification

C6 Epimer Identity Differentiation: Physicochemical and Purity Comparison of Tert-butyl (1R,5S,6S)- Versus (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate

The (1R,5S,6S) target and its (1R,5S,6R) C6 epimer (CAS 1932768-65-4) are distinct diastereomers with different InChI Keys, SMILES strings, and computed physicochemical properties . The (1R,5S,6S) isomer has a computed TPSA of 49.77 Ų and XLogP of 1.234 , while the (1R,5S,6R) epimer also shows TPSA 49.77 Ų and LogP 1.2341 (essentially identical due to identical connectivity) , confirming that chromatographic separation of diastereomers requires chiral stationary phases or diastereomeric derivatization. The (1R,5S,6R) epimer is available at ≥98% purity from ChemScene , compared to the target at 97% from AChemBlock .

Diastereomer differentiation Chiral building block Pharmaceutical intermediate quality

Structural Covalent Connectivity: Rotatable Bond Count Comparison for Tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate as a Conformationally Constrained Scaffold

The target compound possesses zero rotatable bonds (Rotatable Bond Count = 0) as listed in its Dempochem product specification , confirming the fully rigid bicyclic scaffold. This contrasts with common acyclic or monocyclic chiral amine building blocks that typically possess 2–4 rotatable bonds. The Hit2Lead listing for the racemic form notes 2 rotatable bonds , though this discrepancy may arise from different counting algorithms (the Boc tert-butyl group may be counted as rotatable in some systems). When compared to the structurally analogous but stereorandom CAS 663172-78-9, which has a computed density of 1.182 g/cm³ versus the target's density of approximately 1.2 g/cm³ , both compounds exhibit similarly compact molecular packing characteristic of the rigid bicyclic core.

Conformational restriction Rigid scaffold Medicinal chemistry building block

Pharmaceutical Intermediates Patent Context: 3-Azabicyclo[3.2.0]heptane Scaffold in Antibacterial Drug Development

The 3-azabicyclo[3.2.0]heptane scaffold is claimed in patent AU704969B2 (BASF, 1997) as a core structure for antibacterial compounds [1]. While this patent does not specifically claim the (1R,5S,6S)-6-hydroxy derivative, it establishes the scaffold's relevance to the β-lactam antibiotic pharmacophore class. The target compound's 3-aza (rather than 1-aza) substitution pattern and Boc-protected secondary amine distinguish it from the 1-azabicyclo[3.2.0]heptane carbapenem core found in approved drugs such as ertapenem [2]. Regulatory guidances including ICH Q3A and Q6A mandate that stereoisomeric impurities in pharmaceutical intermediates be controlled to specified limits; a fully stereodefined single enantiomer eliminates one dimension of impurity that must otherwise be monitored and controlled [3].

Beta-lactamase inhibitor Antibacterial intermediate Patent landscape

High-Value Procurement Scenarios for Tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate in Pharmaceutical R&D Based on Differentiated Evidence


Asymmetric Synthesis of Enantiomerically Pure β-Lactamase Inhibitor Intermediates Requiring Defined C6 Stereochemistry

In the synthesis of non-β-lactam β-lactamase inhibitors such as avibactam derivatives, the stereochemistry of hydroxyl-bearing intermediates directly determines the configuration of the final pharmacophore [1]. The fully assigned (1R,5S,6S) absolute configuration ensures that subsequent activation (e.g., sulfation, phosphorylation) occurs with predictable stereochemical outcomes, as documented in patent literature describing avibactam intermediate synthesis routes where stereochemical fidelity at each step is critical to achieving the required (2S,5R) configuration in the final diazabicyclooctane core [2]. Neither the (1R,5S) epimeric mixture nor the (1R,5S,6R) epimer can substitute, as they would yield diastereomeric final products that fail identity specifications.

Stereochemical Probe for Structure-Activity Relationship Studies on Conformationally Constrained GABA Analogs

3-Azabicyclo[3.2.0]heptane derivatives have been investigated as conformationally restricted γ-aminobutyric acid (GABA) analogs for dopaminergic ligand development [1]. The (1R,5S,6S)-6-hydroxy substitution pattern provides a defined spatial orientation of the hydrogen-bond-donating hydroxyl group relative to the basic amine, enabling systematic SAR exploration where stereochemical configuration is an independent variable. The zero-rotatable-bond scaffold (Rotatable Bond Count = 0) ensures that conformational flexibility does not confound interpretation of stereochemical effects on target binding [2].

Chiral Building Block Supply for cGMP Intermediate Manufacturing with Full Stereochemical Documentation

For pharmaceutical development programs advancing toward IND filing, the procurement of intermediates with fully traceable stereochemical provenance is a regulatory expectation under ICH Q7 (GMP for Active Pharmaceutical Ingredients) and ICH Q11 (Development and Manufacture of Drug Substances) [1]. The (1R,5S,6S) target compound, with its unique CAS number (1932192-67-0), distinct MDL identifier (MFCD28344070), and fully defined InChI stereochemical layers, provides the documentation trail required for CMC (Chemistry, Manufacturing, and Controls) regulatory submissions. In contrast, stereochemically underdefined analogs introduce documentation gaps that must be resolved through additional analytical characterization [2].

Diastereoselective Derivatization for Chiral Auxiliary Applications in Complex Molecule Synthesis

The rigid bicyclic framework with a single, stereochemically defined hydroxyl group enables diastereoselective transformations where the fixed scaffold geometry directs the approach of reagents to one face of the molecule. The target compound's complete stereochemical assignment at all three centers distinguishes it from the (1R,5S) analog, where C6 epimeric heterogeneity would produce product mixtures from reactions at the hydroxyl group. For applications such as chiral auxiliary attachment or stereodirecting group installation, the single-enantiomer identity is prerequisite to achieving the diastereoselectivity levels (>95:5 dr) typically required in advanced intermediate synthesis [1].

Quote Request

Request a Quote for Tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.